Cas no 731810-08-5 (Methyl 6-amino-1H-indole-4-carboxylate hydrochloride)

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a key intermediate in organic synthesis, particularly in the preparation of indole-based pharmaceutical compounds. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The presence of both an amino and ester functional group allows for versatile reactivity, making it useful in further derivatization, such as amidation or coupling reactions. This compound is commonly employed in medicinal chemistry research for the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. High-purity grades ensure reliable performance in sensitive synthetic applications. Proper storage under inert conditions is recommended to maintain its integrity.
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride structure
731810-08-5 structure
Product Name:Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
CAS No:731810-08-5
MF:C10H11ClN2O2
MW:226.659541368484
MDL:MFCD09258897
CID:547859
PubChem ID:46741374
Update Time:2025-06-12

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
    • Methyl 6-aminoindole-4-carboxylate hydrochloride
    • 1H-Indole-4-carboxylicacid, 6-amino-, methyl ester, hydrochloride (1:1)
    • 6-amino-1H-indole-4-carboxylic acid methyl ester hydrochloride
    • F2167-0044
    • SureCN4662140
    • Methyl 6-Amino-4-indolecarboxylate Hydrochloride
    • 1H-Indole-4-carboxylicacid,6-amino-,methyl ester,hydrochloride(1:1)
    • BS-42587
    • D95181
    • methyl 6-amino-1H-indole-4-carboxylate;hydrochloride
    • AKOS015958430
    • MFCD09258897
    • SY280442
    • EN300-214950
    • 731810-08-5
    • 1H-Indole-4-carboxylic acid, 6-amino-, methyl ester, monohydrochloride
    • 6-Amino-1H-indole4-carboxylic acid methyl ester hydrochloride
    • METHYL 6-AMINO-1H-INDOLE-4-CARBOXYLATE HCL
    • QMSZHGOALNOGQC-UHFFFAOYSA-N
    • Methyl6-amino-1H-indole-4-carboxylatehydrochloride
    • SCHEMBL4662140
    • Methyl 6-aMinoindole-4-carboxylate hydrochloride, 97%
    • DB-158743
    • Methyl 6-Amino-4-indolecarboxylate HCl
    • MDL: MFCD09258897
    • Inchi: 1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H
    • InChI Key: QMSZHGOALNOGQC-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1=CC(=CC2=C1C=CN2)N)=O

Computed Properties

  • Exact Mass: 226.051
  • Monoisotopic Mass: 226.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.1A^2

Experimental Properties

  • Melting Point: >230℃
  • Sensitiveness: Hygroscopic

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride Security Information

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Methyl 6-amino-1H-indole-4-carboxylate hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:731810-08-5)Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Order Number:A1234074
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:01
Price ($):254
Email:sales@amadischem.com

Additional information on Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Comprehensive Overview of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS No. 731810-08-5)

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS No. 731810-08-5) is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This compound belongs to the indole derivatives family, a class of heterocyclic structures that have garnered significant attention due to their diverse biological activities. The presence of both amino and carboxylate functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers often explore its potential in drug discovery, particularly in targeting enzymes and receptors associated with neurological and metabolic disorders.

In recent years, the demand for indole-based compounds like Methyl 6-amino-1H-indole-4-carboxylate hydrochloride has surged, driven by their applications in medicinal chemistry and biotechnology. A trending topic in scientific communities is the role of such derivatives in developing small-molecule inhibitors and protease modulators. For instance, questions like "How do indole derivatives interact with G-protein-coupled receptors (GPCRs)?" or "What are the latest advancements in indole carboxylate synthesis?" frequently appear in search engines, reflecting the compound's relevance in cutting-edge research.

The synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride typically involves multi-step organic reactions, including esterification and amination processes. Its hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity. These methods align with the growing interest in quality control and standardization of research chemicals, a hot topic among laboratory professionals.

Another area of interest is the compound's potential role in green chemistry. With increasing emphasis on sustainable practices, researchers are exploring eco-friendly synthesis routes for indole derivatives. Queries like "Can Methyl 6-amino-1H-indole-4-carboxylate be synthesized using catalytic methods?" highlight the intersection of environmental concerns and synthetic chemistry. This aligns with broader trends in pharmaceutical innovation, where reducing waste and energy consumption is prioritized.

From a commercial perspective, Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is available through specialized chemical suppliers catering to academic and industrial research. Its pricing and availability often depend on scale, with bulk purchases attracting discounts—a point of consideration for labs working on large-scale projects. The compound's stability under standard storage conditions (typically 2-8°C) ensures longevity, addressing common logistical concerns in chemical procurement.

In summary, Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS No. 731810-08-5) represents a critical building block in modern organic synthesis. Its applications span drug development, biochemical assays, and material science, making it a subject of ongoing investigation. As research into indole chemistry advances, this compound is poised to remain a focal point for scientists addressing challenges in therapeutic design and molecular engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:731810-08-5)Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
A1234074
Purity:99%
Quantity:1g
Price ($):254
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